molecular formula C44H82NO6PS B7943215 Arachidonoyl Thio-PC

Arachidonoyl Thio-PC

Cat. No.: B7943215
M. Wt: 784.2 g/mol
InChI Key: YDSCLGYBUIDZNF-WWBBCYQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Thio-PC involves the esterification of arachidonic acid with a thioether-containing glycerophosphocholine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions followed by purification using chromatographic techniques. The compound is often formulated in ethanol containing butylated hydroxytoluene (BHT) to enhance stability during storage .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Thio-PC primarily undergoes hydrolysis reactions catalyzed by phospholipase A2 enzymes. The cleavage of the sn-2 fatty acid results in the formation of a free thiol, which can further react with chromogenic reagents such as 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) and dithiodipyridine (DTP) to allow quantification of enzyme activity .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonoyl Thio-PC is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and lipidomics. Its primary applications include:

Mechanism of Action

Arachidonoyl Thio-PC exerts its effects by serving as a substrate for phospholipase A2 enzymes. Upon enzymatic cleavage, the sn-2 fatty acid is released, generating a free thiol. This free thiol can then react with chromogenic reagents, allowing for the quantification of enzyme activity . The molecular targets of this compound include secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 .

Comparison with Similar Compounds

Uniqueness: Arachidonoyl Thio-PC is unique due to its thioether linkage, which allows for the generation of a free thiol upon enzymatic cleavage. This property makes it particularly useful in chromogenic assays for quantifying phospholipase A2 activity .

Properties

IUPAC Name

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCLGYBUIDZNF-WWBBCYQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82NO6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonoyl Thio-PC
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